molecular formula C19H17NO5S2 B2701067 Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899725-00-9

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2701067
CAS No.: 899725-00-9
M. Wt: 403.47
InChI Key: HEYIQIFCGPICDO-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a sulfamoyl group substituted with a 4-methoxyphenyl moiety and a phenyl group at the 4-position of the thiophene ring. Its molecular formula is C₁₉H₁₇NO₅S₂, with a molecular weight of 403.47 g/mol .

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-24-15-10-8-14(9-11-15)20-27(22,23)18-16(13-6-4-3-5-7-13)12-26-17(18)19(21)25-2/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYIQIFCGPICDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the phenyl and methoxyphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.

    Sulfamoylation: The sulfamoyl group is introduced using reagents like sulfamoyl chloride under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of sulfamoyl-containing compounds with biological systems, including enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring and aromatic groups may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives with Sulfamoyl Groups

The following table compares the target compound with analogs sharing the thiophene-2-carboxylate core but differing in sulfamoyl substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Sulfamoyl Group Key Structural Differences Evidence ID
Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate C₁₉H₁₇NO₅S₂ 403.47 4-methoxyphenyl Reference compound
Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate C₁₉H₁₇NO₅S₂ 403.47 3-methoxyphenyl Methoxy group at meta position
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate C₂₀H₁₉NO₆S₂ 433.49 3,5-dimethoxyphenyl Two methoxy groups, increased polarity

Key Observations :

  • Polarity : The 3,5-dimethoxyphenyl variant has higher molecular weight and polarity due to additional oxygen atoms, which could improve aqueous solubility but reduce membrane permeability .

Thiophene Derivatives with Alternative Substituents

Methyl 3-Amino-4-[(4-Chlorophenyl)Sulfonyl]-5-(Methylthio)Thiophene-2-Carboxylate
  • Molecular Formula : C₁₄H₁₃ClN₂O₄S₃
  • Molecular Weight : 428.95 g/mol .
  • Structural Differences : Replaces the sulfamoyl group with a sulfonyl moiety and introduces a 4-chlorophenyl group. The chlorine atom is electron-withdrawing, which may enhance electrophilicity compared to the methoxy group’s electron-donating effect in the target compound.
Methyl 3-[(Methoxycarbonylmethyl)Sulfamoyl]-Thiophene-2-Carboxylate
  • Molecular Formula : C₁₀H₁₂N₂O₆S₂
  • Molecular Weight : 328.34 g/mol .
  • Structural Differences: Features a methoxycarbonylmethyl group on the sulfamoyl nitrogen.

Esters with Modified Sulfamoyl Groups

Methyl 3-(N-(2-Ethoxy-2-Oxoethyl)Sulfamoyl)-4-Phenylthiophene-2-Carboxylate
  • Molecular Formula: Not explicitly stated (estimated C₁₈H₁₉NO₆S₂).
  • Key Feature : The sulfamoyl group is substituted with an ethoxy-oxoethyl moiety, introducing an ester functional group. This modification may enhance hydrolytic instability compared to the target compound’s aryl-substituted sulfamoyl group .

Comparison with Oxadiazole-Based Sulfonamides

Compounds such as LMM5 and LMM11 (1,3,4-oxadiazoles with sulfamoyl groups) exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase . While structurally distinct from the thiophene-based target compound, these analogs highlight the importance of the sulfamoyl group in enzyme inhibition.

Research Implications and Limitations

  • Structural Insights : Substituent position and electronic effects (e.g., methoxy vs. chloro groups) significantly influence physicochemical properties and bioactivity.
  • Data Gaps: No direct biological data for the target compound were found in the provided evidence; comparisons are primarily structural.
  • Synthesis and Characterization : Programs like SHELX are widely used for crystallographic analysis of such compounds, ensuring accurate structural determination.

Biological Activity

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound characterized by its thiophene structure and various functional groups, including a sulfamoyl moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO5S2C_{19}H_{17}NO_5S_2 with a molecular weight of approximately 403.5 g/mol. The presence of the thiophene ring contributes to its unique electronic properties, which may enhance its biological activity.

PropertyValue
Molecular FormulaC19H17N O5S2
Molecular Weight403.5 g/mol
Structure FeaturesThiophene ring, sulfamoyl group

Antimicrobial Properties

Compounds with similar structures to this compound have been evaluated for their antimicrobial properties. Sulfonamide derivatives, in particular, are known for their ability to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication. Preliminary studies suggest that this compound may exhibit similar antibacterial effects, warranting further investigation into its pharmacological potential.

Anti-inflammatory Effects

Research indicates that compounds with thiophene rings often possess anti-inflammatory properties. The sulfamoyl group may enhance this activity by modulating inflammatory pathways. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting that this compound could have similar effects.

Anticancer Potential

The anticancer activity of thiophene derivatives has been documented in several studies. For instance, compounds that target specific signaling pathways involved in tumor growth have shown promise in vitro and in vivo. The unique structure of this compound may allow it to interact with key biological targets involved in cancer progression .

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial effects of sulfonamide derivatives found that modifications to the sulfamoyl group significantly enhanced activity against gram-positive and gram-negative bacteria. This compound's structure suggests it may similarly enhance antibacterial efficacy through optimized interactions with bacterial enzymes involved in folic acid synthesis.
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that related thiophene compounds inhibited the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages. This suggests that this compound could be effective in reducing inflammation through similar mechanisms .
  • Anticancer Efficacy : Research on thiophene derivatives has shown their ability to induce apoptosis in cancer cells via the modulation of the MAPK signaling pathway. Preliminary data indicate that this compound could be investigated for its potential to inhibit tumor growth in various cancer models .

Q & A

Q. What are the established synthetic routes for Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving thiophene-2-carboxylate precursors and sulfonamide coupling. Key steps include:
  • Sulfamoylation : Reacting a thiophene intermediate with 4-methoxyphenylsulfonamide in the presence of coupling agents (e.g., EDCI or DCC) under anhydrous conditions .
  • Esterification : Methylation of the carboxyl group using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) .
  • Optimization : Control reaction temperature (0–60°C), solvent choice (e.g., THF for solubility), and stoichiometric ratios. Purification via column chromatography or recrystallization improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., sulfamoyl δ ~3.1–3.3 ppm for NH; methoxy δ ~3.8 ppm) and regiochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~430–450) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis ensures stoichiometric accuracy (±0.3%) .

Q. What are the critical stability considerations for this compound under various storage and experimental conditions?

  • Methodological Answer :
  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the sulfamoyl group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The ester group is prone to hydrolysis at pH >8 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfamoyl and methoxyphenyl groups in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the methoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-deficient aryl groups to assess electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Correlate IC50 values with substituent Hammett constants .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to map hydrogen bonding between the sulfamoyl group and active-site residues .

Q. What crystallographic strategies are recommended for resolving contradictions in reported molecular conformations of this compound?

  • Methodological Answer :
  • Single-Crystal XRD : Grow crystals via slow evaporation (acetonitrile/ethyl acetate). Use SHELXL for refinement, focusing on torsional angles of the thiophene ring .
  • Comparative Analysis : Overlay experimental structures with DFT-optimized geometries (Gaussian 16) to identify steric clashes or nonplanar distortions .

Q. How should researchers approach conflicting bioactivity data across different in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using Z-score transformation to account for assay variability (e.g., cell line differences) .
  • Pharmacokinetic Profiling : Measure plasma stability (mouse/Rat) and metabolite formation (LC-MS) to explain efficacy gaps between models .

Q. What experimental frameworks are suitable for investigating off-target interactions of this compound in complex biological systems?

  • Methodological Answer :
  • Chemical Proteomics : Use immobilized compound probes for pull-down assays combined with LC-MS/MS to identify binding partners .
  • Transcriptomic Profiling : RNA-seq of treated cells (10 µM, 24 hr) to map pathway enrichment (e.g., KEGG analysis) .

Q. How can computational chemistry be integrated with experimental data to predict the compound's metabolic pathways and potential toxicity?

  • Methodological Answer :
  • In Silico Prediction : Use ADMET Predictor™ or SwissADME to forecast Phase I/II metabolites (e.g., demethylation or glucuronidation) .
  • In Vitro Validation : Incubate with human liver microsomes (HLMs) and monitor metabolite formation via UPLC-QTOF .

Key Structural and Synthetic Data

PropertyDetailsReference
Molecular Formula C20H18N2O5S2
Critical Functional Groups Sulfamoyl (–SO2NH–), methoxyphenyl, methyl ester
Synthetic Yield Optimization 65–75% via stepwise sulfamoylation and esterification
Degradation Pathways Ester hydrolysis (alkaline conditions), sulfamoyl oxidation (ROS-rich)

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